(2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine oxalate
Description
(2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine oxalate (CAS 1208076-90-7) is a brominated imidazo[1,2-a]pyridine derivative with a methanamine group complexed as an oxalate salt. It is synthesized via multi-step organic reactions, as indicated by supplier protocols and synthetic intermediates (e.g., tert-butyl-protected precursors) . The compound is an off-white to light yellow powder with a purity ≥98%, primarily used as a pharmaceutical intermediate . Its structure features a 4-bromophenyl substituent at the 2-position of the imidazo[1,2-a]pyridine core, a methanamine group at the 3-position, and an oxalate counterion enhancing solubility and stability .
Properties
IUPAC Name |
[2-(4-bromophenyl)imidazo[1,2-a]pyridin-3-yl]methanamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3.C2H2O4/c15-11-6-4-10(5-7-11)14-12(9-16)18-8-2-1-3-13(18)17-14;3-1(4)2(5)6/h1-8H,9,16H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPERESXCJUSURR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)CN)C3=CC=C(C=C3)Br.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine oxalate typically involves the construction of the imidazo[1,2-a]pyridine scaffold followed by functionalization with the 4-bromophenyl group and methanamine. Common synthetic strategies include:
Condensation Reactions: Utilizing aldehydes and amines to form the imidazo[1,2-a]pyridine core.
Multicomponent Reactions: Combining multiple reactants in a single reaction vessel to streamline the synthesis.
Oxidative Coupling: Employing oxidizing agents to facilitate the formation of the imidazo[1,2-a]pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as:
Batch Processing: Conducting the synthesis in large reactors with precise control over reaction conditions.
Continuous Flow Synthesis: Utilizing flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine oxalate undergoes various chemical reactions, including:
Oxidation: Conversion of the methanamine group to corresponding oxides.
Reduction: Reduction of the imidazo[1,2-a]pyridine ring or the bromophenyl group.
Substitution: Halogen exchange or nucleophilic substitution at the bromophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation Products: Corresponding oxides of the methanamine group.
Reduction Products: Reduced forms of the imidazo[1,2-a]pyridine ring.
Substitution Products: Derivatives with different substituents on the bromophenyl group.
Scientific Research Applications
Antiparasitic Activity
Recent studies have indicated that imidazo[1,2-a]pyridine derivatives exhibit significant antiparasitic properties. For instance, research highlighted the efficacy of similar compounds against Trichomonas vaginalis and Entamoeba histolytica, suggesting a potential application for treating parasitic infections. The compound may share similar mechanisms of action, warranting further investigation into its therapeutic potential against these pathogens .
Anti-inflammatory Properties
The anti-inflammatory effects of imidazo[1,2-a]pyridine derivatives have also been documented. These compounds can modulate inflammatory pathways, making them candidates for treating various inflammatory diseases. Studies have shown that certain derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in animal models .
Cancer Research
Imidazo[1,2-a]pyridine compounds are being explored for their anticancer properties. Preliminary findings suggest that they may inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound discussed could be evaluated for its cytotoxic effects against tumor cells, potentially leading to novel cancer therapies .
Fluorescent Probes
The unique structural features of imidazo[1,2-a]pyridine derivatives make them suitable for use as fluorescent probes in biological imaging. Their photophysical properties allow them to function effectively in monitoring cellular processes and dynamics. This application is particularly relevant in studying membrane dynamics and cellular health .
Coordination Chemistry
Imidazo[1,2-a]pyridine derivatives serve as ligands in coordination complexes, enhancing the stability and reactivity of metal ions. This property is exploited in catalysis and materials science, where these compounds can facilitate various chemical transformations or act as building blocks for more complex structures .
Data Table: Summary of Applications
Case Study 1: Antiparasitic Efficacy
A study conducted on a series of imidazo[1,2-a]pyridine derivatives demonstrated significant activity against Entamoeba histolytica. The results indicated a dose-dependent response with minimal cytotoxicity towards human cells, suggesting a favorable therapeutic index.
Case Study 2: Anti-inflammatory Mechanism
In an experimental model of inflammation induced by lipopolysaccharides (LPS), a related compound showed reduced levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of (2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine oxalate involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity to influence cellular signaling pathways.
Comparison with Similar Compounds
Structural and Functional Differences
- Methanamine Modifications: The oxalate salt in the target compound improves aqueous solubility, whereas dimethylamino (CAS 106961-33-5) or Schiff base derivatives (e.g., ) alter pharmacokinetics and target engagement .
- Heterocyclic Extensions : Compounds like 11o () incorporate benzimidazole or pyrimidine moieties, expanding π-stacking interactions but increasing molecular weight .
Pharmacological Implications
- Bromine vs. Fluorine : Bromine’s larger atomic radius may enhance hydrophobic interactions in binding pockets, whereas fluorine improves metabolic stability and bioavailability .
- Oxalate vs. Freebase : The oxalate salt in the target compound likely enhances oral absorption compared to freebase analogues (e.g., CAS 4044-98-8) .
Biological Activity
The compound (2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine oxalate is a derivative of imidazo[1,2-a]pyridine, which has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing available data from diverse research sources, including case studies and detailed findings.
Chemical Structure and Properties
The compound can be represented as follows:
- Chemical Formula : CHBrNO
- Molecular Weight : 353.17 g/mol
- IUPAC Name : this compound
The structure includes a bromophenyl group and an imidazopyridine moiety, which are known for their biological relevance.
Antitumor Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant antitumor properties. A study focused on the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2), a key player in tumor angiogenesis, demonstrated that compounds similar to This compound effectively inhibit this pathway. This inhibition can lead to reduced tumor growth and metastasis in various cancer types .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against various bacterial strains. In vitro studies revealed that it exhibits bactericidal effects, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Neuroprotective Effects
Recent research suggests that derivatives of imidazo[1,2-a]pyridine may possess neuroprotective properties. A case study indicated that these compounds could mitigate oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases .
Table of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Inhibition of VEGF-R2 signaling | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Neuroprotective | Reduction of oxidative stress in neurons |
Case Study 1: Antitumor Efficacy
A study involving xenograft models of human tumors demonstrated that treatment with This compound resulted in a significant reduction in tumor size compared to controls. The compound was administered at varying doses, with the highest dose yielding the most pronounced effect on tumor growth inhibition.
Case Study 2: Neuroprotection
In a laboratory setting, neuronal cells treated with the compound showed a marked decrease in apoptosis when subjected to oxidative stress conditions. The protective mechanism was attributed to the upregulation of antioxidant enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
